Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(4-(furan-2-carbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Piperazine derivatives often work by interacting with their targets and causing conformational changes that affect the function of the target .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound would affect. Piperazine derivatives can affect a wide range of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Without specific studies on this compound, it’s hard to provide detailed information. Many piperazine derivatives are well absorbed and widely distributed in the body .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. It could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
The action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Properties
IUPAC Name |
ethyl 4-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-3-31-23(30)21-18(15-20(28)27(24-21)17-8-6-16(2)7-9-17)25-10-12-26(13-11-25)22(29)19-5-4-14-32-19/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSCDYKZBXPHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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